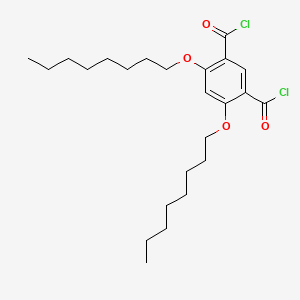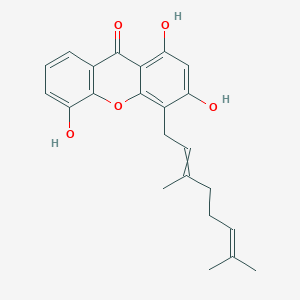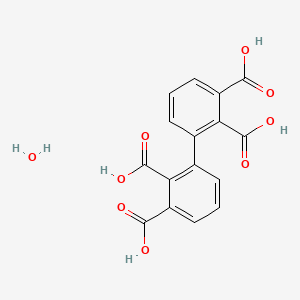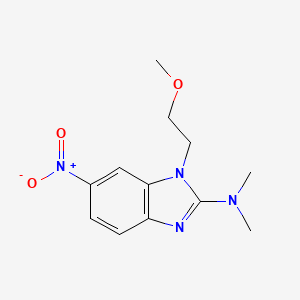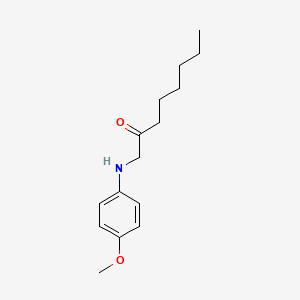![molecular formula C14H11ClN4S2 B14204947 4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine CAS No. 917807-98-8](/img/structure/B14204947.png)
4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine typically involves multi-step organic reactionsSpecific reagents and catalysts, such as polar aprotic solvents and weakly polar dioxane, are often used to favor the formation of desired isomers .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring .
Aplicaciones Científicas De Investigación
4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Propiedades
Número CAS |
917807-98-8 |
|---|---|
Fórmula molecular |
C14H11ClN4S2 |
Peso molecular |
334.9 g/mol |
Nombre IUPAC |
4-(3-chlorophenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H11ClN4S2/c1-20-14-17-6-5-10(18-14)12-11(19-13(16)21-12)8-3-2-4-9(15)7-8/h2-7H,1H3,(H2,16,19) |
Clave InChI |
SHFFTLXXWXIHBM-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=CC(=N1)C2=C(N=C(S2)N)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


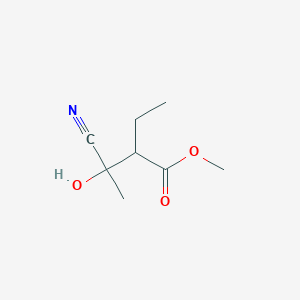
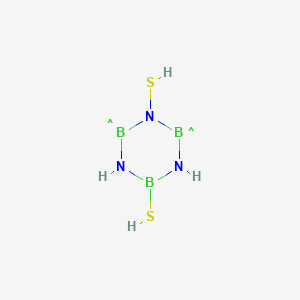
![D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204891.png)
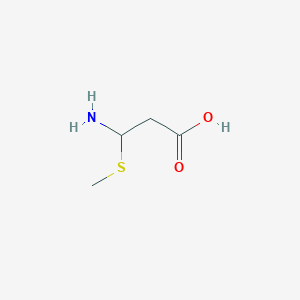
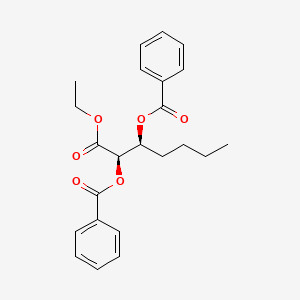
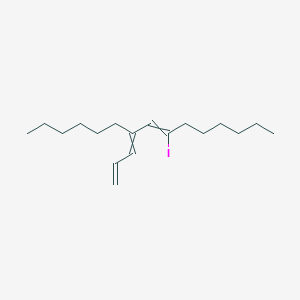
![1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-](/img/structure/B14204919.png)
![(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol](/img/structure/B14204923.png)

